molecular formula C8H7BrO B1280368 (R)-4-Bromostyrene oxide CAS No. 62566-68-1

(R)-4-Bromostyrene oxide

Cat. No.: B1280368
CAS No.: 62566-68-1
M. Wt: 199.04 g/mol
InChI Key: NNINSLOEPXEZOZ-QMMMGPOBSA-N
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Description

®-4-Bromostyrene oxide is an organic compound with the molecular formula C8H7BrO It is a chiral epoxide, meaning it has a three-membered ring containing an oxygen atom and exhibits chirality due to the presence of an asymmetric carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

®-4-Bromostyrene oxide can be synthesized through several methods. One common approach involves the epoxidation of ®-4-bromostyrene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high enantioselectivity.

Another method involves the use of a chiral catalyst to achieve asymmetric epoxidation. For example, the Sharpless epoxidation method employs a titanium-tartrate complex as a catalyst in the presence of tert-butyl hydroperoxide (TBHP) to selectively oxidize the double bond of ®-4-bromostyrene, forming the epoxide.

Industrial Production Methods

In an industrial setting, the production of ®-4-Bromostyrene oxide may involve large-scale epoxidation processes using similar reagents and catalysts. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Continuous flow reactors and optimized reaction conditions are often employed to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-4-Bromostyrene oxide undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.

    Reduction Reactions: The compound can be reduced to form the corresponding bromohydrin using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution Reactions: The bromine atom in ®-4-Bromostyrene oxide can be substituted with other nucleophiles, such as cyanide or azide, under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Ring-Opening: Typically carried out in the presence of a base (e.g., sodium hydroxide) or an acid catalyst (e.g., sulfuric acid) to facilitate the reaction.

    Reduction: Commonly performed using hydride donors like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Often involves the use of polar aprotic solvents (e.g., dimethyl sulfoxide) and appropriate nucleophiles.

Major Products

    Nucleophilic Ring-Opening: Produces β-substituted alcohols or amines.

    Reduction: Yields bromohydrins.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-Bromostyrene oxide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.

    Medicine: Investigated for its potential use in the development of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-Bromostyrene oxide involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The presence of the bromine atom further enhances its reactivity by providing an additional site for substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Bromostyrene oxide: The enantiomer of ®-4-Bromostyrene oxide, exhibiting similar reactivity but different stereochemistry.

    Styrene oxide: Lacks the bromine substituent, resulting in different reactivity and applications.

    4-Bromobenzyl alcohol: A related compound where the epoxide ring is replaced by a hydroxyl group.

Uniqueness

®-4-Bromostyrene oxide is unique due to its combination of an epoxide ring and a bromine substituent, which imparts distinct reactivity and potential for diverse chemical transformations. Its chirality also makes it valuable in asymmetric synthesis and the study of stereoselective reactions.

Properties

IUPAC Name

(2R)-2-(4-bromophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNINSLOEPXEZOZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459054
Record name (R)-4-Bromostyrene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62566-68-1, 148684-05-3
Record name (R)-4-Bromostyrene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(4-bromophenyl)oxirane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-(4-bromophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromobenzaldehyde (intermediate 29, 25.25 g, 136 mmol), trimethylsulfonium iodide (28.71 g, 141 mmol), water (6.5 ml, 361 mmol) and potassium hydroxide (15.56 g, 277 mmol) in acetonitrile (140 ml) was warmed to 55° C. for 2.5 hours. The resulting solution was partitioned between water and diethyl ether, and the organic layer was washed with water, diluted hydrochloric acid, and brine, and dried over sodium sulfate. Crude product of 2-(4-bromo-phenyl)-oxirane (intermediate 30) was obtained by removal of organic solvent under reduced pressure, which was used for next reaction without purification.
Quantity
25.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.71 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
15.56 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(R,R)-(−)-N,N′-Bis(3,5-di-tert-butyl-salicylidene-1,2-cyclohexane-diaminocobalt(II) (9.7 g, 0.016 mol) was dissolved in 100 mL of toluene in an open flask at 0° C. with magnetic stirring and acetic acid (9.2 mL, 0.16 mol) was added. The bath was removed and then the mixture was maintained at room temperature for 1 h with vigorous stirring. The mixture was concentrated in vacuo to a brown solid, and then the residue was put under high vacuum overnight. The brown residue was dissolved in 100 mL of THF, and to the resulting solution was added to 2-(4-bromophenyl)oxirane (400 g, 2 mol) dissolved in THF (300 mL). The reaction mixture was cooled to 0° C. and distilled water (19.8 g, 1.1 mol) was added slowly into the mixture. The resulting mixture was maintained at room temperature for 16 h with magnetic stirring, concentrated and the 1 L 5% EtOAc/Hexane was added to the residue. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid material was filtered away (100% diol by HPLC). The filtrate was concentrated and dissolved in 1 L hexane. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid was filtered off. The filtrate was concentrated, and put under high vacuum for 2 h to yield a brown oil (250 g, a mixture of desired product, trace amount of diol, and Co Salen catalyst).
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co Salen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
3,5-di-tert-butyl-salicylidene-1,2-cyclohexane diaminocobalt(II)
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Quantity
400 g
Type
reactant
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Name
Quantity
19.8 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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